1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone is an organic compound characterized by the molecular formula . This compound is notable for its functional groups, including a nitro group, an ethyl group, and a methoxy group attached to a phenyl ring. Its structure allows for diverse chemical reactivity and potential applications in various fields, including chemistry, biology, and medicine .
This compound is classified under the category of ketones due to the presence of the ethanone moiety. It can be synthesized through nitration processes involving related aromatic compounds. The compound is listed under the Chemical Abstracts Service number 685892-20-0 and has been documented in various chemical databases such as PubChem and Benchchem .
The synthesis of 1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone typically involves the nitration of 5-ethyl-2-methoxyacetophenone. The nitration reaction employs a mixture of concentrated nitric acid and sulfuric acid, which facilitates the selective introduction of the nitro group onto the aromatic ring. The reaction conditions are carefully controlled to optimize yield and selectivity.
Industrial Production Methods:
In industrial settings, similar nitration processes are scaled up to enhance efficiency. Additional purification steps, such as recrystallization or chromatography, are often employed to achieve high purity levels in the final product .
The molecular structure of 1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone features:
The compound's structure includes a central ethanone group linked to a substituted phenyl ring, which contributes to its unique chemical properties .
1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone can participate in various chemical reactions:
Reduction: The nitro group can be converted into an amino group using reducing agents such as hydrogen gas with palladium on carbon or tin(II) chloride in acidic conditions.
Substitution: The methoxy group may undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate .
For reduction reactions, typical reagents include:
The mechanism of action for 1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone primarily revolves around its reactivity due to the presence of functional groups. The nitro group can undergo reduction to form an amino derivative, which may participate in further biological interactions or synthetic pathways. The methoxy group can facilitate electrophilic aromatic substitution due to its electron-donating nature, enhancing the compound's reactivity towards electrophiles .
The compound exhibits typical properties associated with nitro-substituted aromatic compounds, including stability under standard conditions but susceptibility to reduction and substitution reactions under appropriate conditions. Its unique functional groups contribute to its potential biological activity and reactivity profile .
1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone has several significant applications:
Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
Biology: The compound is being investigated for its potential role in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its pharmacological properties, particularly its antimicrobial and anti-inflammatory activities.
Industry: It finds use in producing dyes, pigments, and other industrial chemicals due to its reactive nature and ability to form derivatives .
1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone represents a structurally intricate aromatic ketone with significant relevance in advanced organic synthesis. Characterized by its distinct electron-deficient aromatic ring bearing nitro, methoxy, and ethyl substituents, this compound serves as a versatile synthon for constructing complex heterocyclic systems and pharmacologically active intermediates. Its molecular architecture combines steric bulk (ethyl group), electron-donating capacity (methoxy group), and strong electron-withdrawing properties (nitro group), creating a unique electronic environment that facilitates regioselective transformations. This multifaceted reactivity profile underpins its utility in methodologies ranging from catalytic cross-coupling to cyclocondensation reactions within modern synthetic organic chemistry [4] [5].
Systematic Nomenclature:The compound is formally designated as 1-(5-ethyl-2-methoxy-3-nitrophenyl)ethanone under IUPAC rules. This name systematically identifies:
Alternative nomenclature includes (5-ethyl-2-methoxy-3-nitro)acetophenone, utilizing the common naming convention for aryl ketones where "acetophenone" denotes a phenyl-bearing acetyl group and substituent positions are specified in parentheses [3] [4].
Structural Features:The molecule (C₁₁H₁₃NO₄, MW 223.23 g/mol) integrates three key functional groups that govern its reactivity:
Table 1: Molecular Descriptors of 1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone
| Property | Value |
|---|---|
| CAS Registry Number | 685892-20-0 |
| Molecular Formula | C₁₁H₁₃NO₄ |
| Exact Mass | 223.084 Da |
| IUPAC Name | 1-(5-Ethyl-2-methoxy-3-nitrophenyl)ethanone |
| Canonical SMILES | CC(=O)C1=CC(=CC(=C1OC)N+[O-])CC |
Electronic and Steric Effects:The juxtaposition of substituents creates a polarized electronic environment:
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: